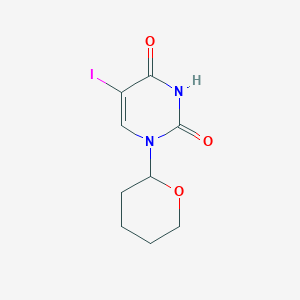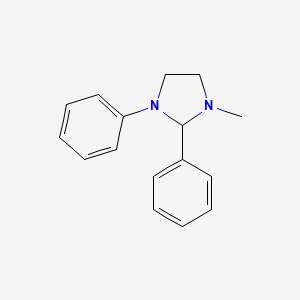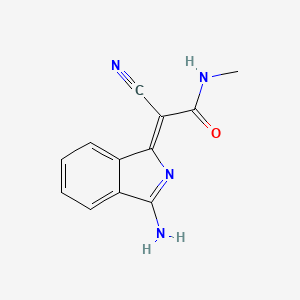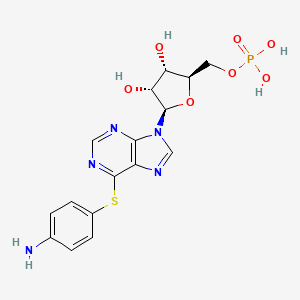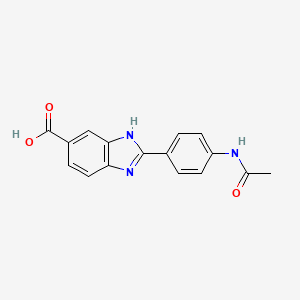
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with benzyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione typically involves the condensation of benzylamine with benzil and urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
-
Step 1: Formation of Intermediate
Reactants: Benzylamine, Benzil, Urea
Conditions: Acidic or basic medium, typically using hydrochloric acid or sodium hydroxide.
Temperature: 60-80°C
Time: 4-6 hours
-
Step 2: Cyclization
- The intermediate undergoes cyclization to form the pyrimidine ring.
Conditions: Continued heating at 60-80°C
Time: Additional 2-3 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
Comparación Con Compuestos Similares
Similar Compounds
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione: vs. : The presence of the benzyl group in the former enhances its lipophilicity and potential biological activity.
This compound: vs. : The benzyl group provides steric hindrance and electronic effects that can influence reactivity and interaction with biological targets.
Uniqueness
The unique structural features of this compound, such as the benzyl and phenyl substitutions, contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61656-76-6 |
|---|---|
Fórmula molecular |
C23H18N2O2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
5-benzyl-1,2-diphenylpyrimidine-4,6-dione |
InChI |
InChI=1S/C23H18N2O2/c26-22-20(16-17-10-4-1-5-11-17)23(27)25(19-14-8-3-9-15-19)21(24-22)18-12-6-2-7-13-18/h1-15,20H,16H2 |
Clave InChI |
YVAUALYUTFEYQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2C(=O)N=C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925800.png)
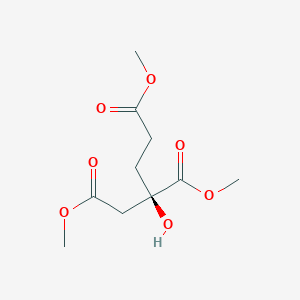


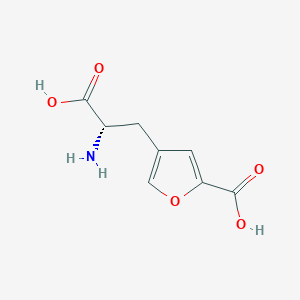
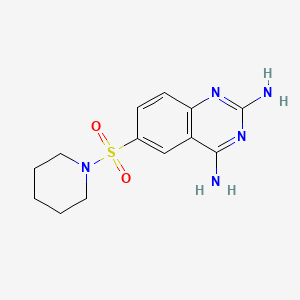
![(3aS,4S,6aS)-2,2,3a,6a-Tetramethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12925817.png)
![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-](/img/structure/B12925822.png)
![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
